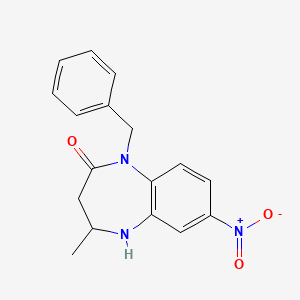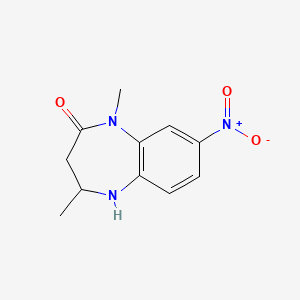![molecular formula C17H19Cl2NO2 B4303956 4-[5,7-dichloro-2-(2-methylbut-1-en-1-yl)-1-benzofuran-3-yl]morpholine](/img/structure/B4303956.png)
4-[5,7-dichloro-2-(2-methylbut-1-en-1-yl)-1-benzofuran-3-yl]morpholine
Vue d'ensemble
Description
4-[5,7-dichloro-2-(2-methylbut-1-en-1-yl)-1-benzofuran-3-yl]morpholine, also known as DMXB-A, is a synthetic compound that belongs to the benzofuran class of compounds. This compound has been studied for its potential therapeutic applications due to its ability to interact with nicotinic acetylcholine receptors (nAChRs) in the brain.
Mécanisme D'action
4-[5,7-dichloro-2-(2-methylbut-1-en-1-yl)-1-benzofuran-3-yl]morpholine acts as a partial agonist of α7 nAChRs. It binds to the receptor and activates it, leading to the release of neurotransmitters such as acetylcholine, dopamine, and glutamate. This activation leads to an increase in synaptic plasticity, which is important for learning and memory. 4-[5,7-dichloro-2-(2-methylbut-1-en-1-yl)-1-benzofuran-3-yl]morpholine also has anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
4-[5,7-dichloro-2-(2-methylbut-1-en-1-yl)-1-benzofuran-3-yl]morpholine has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of acetylcholine and dopamine in the brain, which are important neurotransmitters involved in learning and memory. 4-[5,7-dichloro-2-(2-methylbut-1-en-1-yl)-1-benzofuran-3-yl]morpholine has also been shown to increase synaptic plasticity and improve cognitive function in animal models. In addition, 4-[5,7-dichloro-2-(2-methylbut-1-en-1-yl)-1-benzofuran-3-yl]morpholine has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
4-[5,7-dichloro-2-(2-methylbut-1-en-1-yl)-1-benzofuran-3-yl]morpholine has a number of advantages for lab experiments. It is a synthetic compound that can be easily prepared and purified. It has a high affinity for α7 nAChRs, which makes it a useful tool for studying the role of these receptors in physiological processes. However, 4-[5,7-dichloro-2-(2-methylbut-1-en-1-yl)-1-benzofuran-3-yl]morpholine has a short half-life and is rapidly metabolized in vivo, which can make it difficult to study its long-term effects. In addition, 4-[5,7-dichloro-2-(2-methylbut-1-en-1-yl)-1-benzofuran-3-yl]morpholine has low solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are a number of future directions for the study of 4-[5,7-dichloro-2-(2-methylbut-1-en-1-yl)-1-benzofuran-3-yl]morpholine. One area of research is the development of more potent and selective α7 nAChR agonists. Another area of research is the investigation of the potential therapeutic applications of 4-[5,7-dichloro-2-(2-methylbut-1-en-1-yl)-1-benzofuran-3-yl]morpholine in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, the use of 4-[5,7-dichloro-2-(2-methylbut-1-en-1-yl)-1-benzofuran-3-yl]morpholine as a tool for studying the role of α7 nAChRs in physiological processes such as learning and memory and pain perception is an area of ongoing research.
Applications De Recherche Scientifique
4-[5,7-dichloro-2-(2-methylbut-1-en-1-yl)-1-benzofuran-3-yl]morpholine has been extensively studied for its potential therapeutic applications. It has been found to have a high affinity for the α7 subtype of nAChRs, which are widely distributed in the brain. These receptors are involved in a variety of physiological processes, including learning and memory, attention, and pain perception. 4-[5,7-dichloro-2-(2-methylbut-1-en-1-yl)-1-benzofuran-3-yl]morpholine has been shown to have neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
4-[5,7-dichloro-2-[(Z)-2-methylbut-1-enyl]-1-benzofuran-3-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO2/c1-3-11(2)8-15-16(20-4-6-21-7-5-20)13-9-12(18)10-14(19)17(13)22-15/h8-10H,3-7H2,1-2H3/b11-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGZZTKWMBLKCL-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC1=C(C2=C(O1)C(=CC(=C2)Cl)Cl)N3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C\C1=C(C2=C(O1)C(=CC(=C2)Cl)Cl)N3CCOCC3)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{5,7-dichloro-2-[(1Z)-2-methylbut-1-en-1-yl]-1-benzofuran-3-yl}morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-(2,4-dimethoxyphenyl)-2-methoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B4303873.png)
![3-amino-6-(4-methoxyphenyl)-4-(4-methylphenyl)-N-quinolin-8-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4303881.png)


![7,8-dihydroxy-6',6'-dimethyl-4-(2-thienyl)-3,4,5',6'-tetrahydro-1'H-spiro[chromene-2,4'-pyrimidine]-2'(3'H)-thione](/img/structure/B4303900.png)
![2-methoxyethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-pyridin-3-yl-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B4303912.png)
![3-(5-bromo-2-furyl)-5-[1-(3,4-dimethylphenoxy)ethyl]-1,2,4-oxadiazole](/img/structure/B4303921.png)
amino]-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylbutanamide](/img/structure/B4303923.png)
![ethyl 5-amino-2-(4-chlorophenyl)-6-cyano-7-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4303926.png)
![3-{[(6-cyano-1,3-benzodioxol-5-yl)amino]sulfonyl}-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B4303931.png)
![5-(3,4-dimethoxyphenyl)-N-(1-ethyl-1-methylprop-2-yn-1-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4303933.png)
![N-(1-adamantylmethyl)-7-(difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4303937.png)
![N-(1-adamantylmethyl)-5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4303944.png)
![2-{1-benzyl-3-[(phenylsulfonyl)methyl]-1H-indol-2-yl}-N-(3-hydroxypropyl)acetamide](/img/structure/B4303948.png)